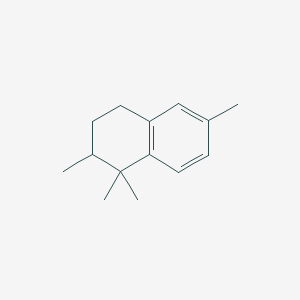
Irene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irene is a natural product that has been studied extensively for its potential therapeutic applications. It is derived from the bark of the tree Tabebuia avellanedae, which is native to South America. Irene has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. We will also explore future directions for research on this promising natural product.
Wirkmechanismus
The mechanism of action of Irene is not fully understood, but it is thought to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Irene has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Biochemische Und Physiologische Effekte
Irene has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. Irene also possesses antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In addition, Irene has been shown to induce apoptosis in cancer cells, which may help to prevent the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Irene in lab experiments is that it is a natural product, which may make it safer and more tolerable than synthetic compounds. Irene has also been found to possess a range of biological activities, making it a versatile research tool. However, one limitation of using Irene in lab experiments is that it is a complex mixture of compounds, which may make it difficult to isolate and study individual components.
Zukünftige Richtungen
There are many potential future directions for research on Irene. One area of interest is the development of Irene-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Irene may also have potential as an anticancer agent, and further studies could explore its efficacy in different types of cancer. Additionally, Irene's potential as an antimicrobial agent and wound healing agent could be further investigated. Finally, future research could explore the mechanisms of action of Irene in more detail, which could lead to the development of more targeted therapies.
Synthesemethoden
Irene is a natural product that is extracted from the bark of the Tabebuia avellanedae tree. The extraction process involves grinding the bark into a fine powder and then extracting the active compounds using a solvent such as ethanol. The resulting extract is then purified using chromatography techniques to isolate the Irene compound.
Wissenschaftliche Forschungsanwendungen
Irene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of a range of diseases. Irene has also been studied for its potential use in wound healing and as an antimicrobial agent.
Eigenschaften
CAS-Nummer |
1681-22-7 |
|---|---|
Produktname |
Irene |
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
3,4,4,7-tetramethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-8-13-12(9-10)7-6-11(2)14(13,3)4/h5,8-9,11H,6-7H2,1-4H3 |
InChI-Schlüssel |
GICIECWTEWJCRE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1(C)C)C=CC(=C2)C |
Kanonische SMILES |
CC1CCC2=C(C1(C)C)C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
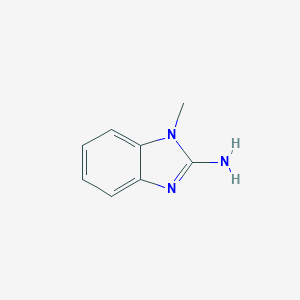
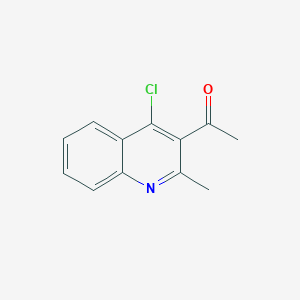
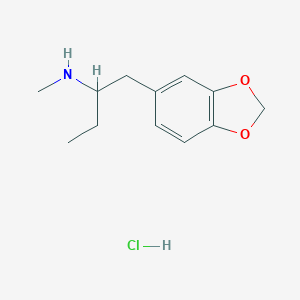
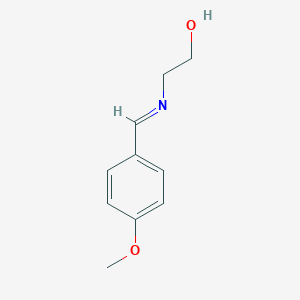
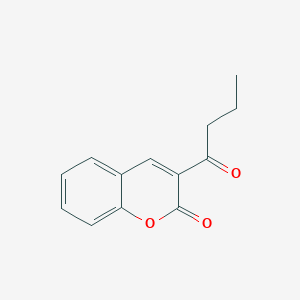
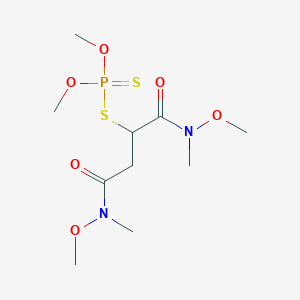
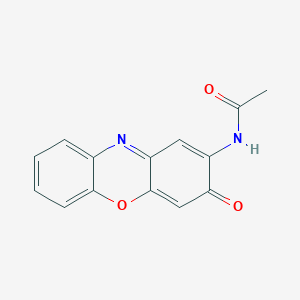
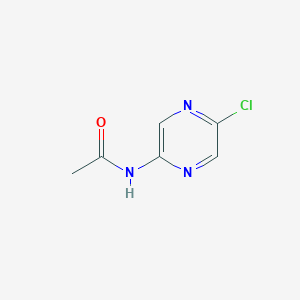
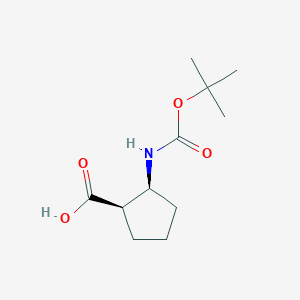
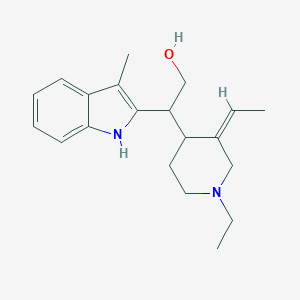
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)